2-Anthracenesulfonic acid, 1-amino-4-((3-(((5-chloro-2,6-difluoro-4-pyrimidinyl)methylamino)methyl)-4-methoxysulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt
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Overview
Description
2-Anthracenesulfonic acid, 1-amino-4-((3-(((5-chloro-2,6-difluoro-4-pyrimidinyl)methylamino)methyl)-4-methoxysulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt is a complex organic compound that belongs to the class of anthracenesulfonic acids. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, sulfonic acid, and pyrimidinyl groups. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((3-(((5-chloro-2,6-difluoro-4-pyrimidinyl)methylamino)methyl)-4-methoxysulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt typically involves multiple steps. The process begins with the preparation of the anthracenesulfonic acid core, followed by the introduction of the amino and pyrimidinyl groups through a series of substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production also emphasizes the importance of safety measures and environmental considerations, given the potential hazards associated with the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
2-Anthracenesulfonic acid, 1-amino-4-((3-(((5-chloro-2,6-difluoro-4-pyrimidinyl)methylamino)methyl)-4-methoxysulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced analogs.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.
Scientific Research Applications
2-Anthracenesulfonic acid, 1-amino-4-((3-(((5-chloro-2,6-difluoro-4-pyrimidinyl)methylamino)methyl)-4-methoxysulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a probe for studying reaction mechanisms.
Biology: In biochemical assays to investigate enzyme activities and protein interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form various types of chemical bonds and interactions, influencing biological pathways and processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Anthracenesulfonic acid, 2-amino-4-((3-(((5-chloro-2,6-difluoro-4-pyrimidinyl)methylamino)methyl)-4-methoxysulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt
- 2-Anthracenesulfonic acid, 1-amino-4-((3-(((5-chloro-2,6-difluoro-4-pyrimidinyl)methylamino)methyl)-4-methoxysulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, monosodium salt
Uniqueness
The uniqueness of 2-Anthracenesulfonic acid, 1-amino-4-((3-(((5-chloro-2,6-difluoro-4-pyrimidinyl)methylamino)methyl)-4-methoxysulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, disodium salt lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its applications in various research fields make it a valuable compound for scientific studies.
Properties
CAS No. |
72243-89-1 |
---|---|
Molecular Formula |
C27H18ClF2N5Na2O9S2 |
Molecular Weight |
740.0 g/mol |
IUPAC Name |
disodium;1-amino-4-[3-[[(5-chloro-2,6-difluoropyrimidin-4-yl)-methylamino]methyl]-4-methoxy-2-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C27H20ClF2N5O9S2.2Na/c1-35(26-20(28)25(29)33-27(30)34-26)10-13-16(44-2)8-7-14(24(13)46(41,42)43)32-15-9-17(45(38,39)40)21(31)19-18(15)22(36)11-5-3-4-6-12(11)23(19)37;;/h3-9,32H,10,31H2,1-2H3,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI Key |
FSVQGFGIZGYRLT-UHFFFAOYSA-L |
Canonical SMILES |
CN(CC1=C(C=CC(=C1S(=O)(=O)[O-])NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])OC)C5=C(C(=NC(=N5)F)F)Cl.[Na+].[Na+] |
Origin of Product |
United States |
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